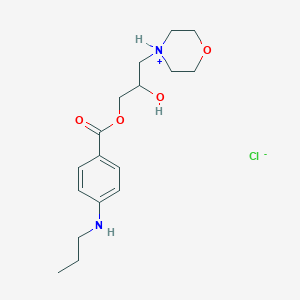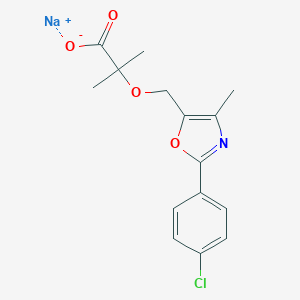![molecular formula C22H25N3O5S B217558 (Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone CAS No. 100770-17-0](/img/structure/B217558.png)
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The maleate salt is then formed by reacting the synthesized compound with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with a similar core structure.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a phenothiazine core with an N-(2-(dimethylamino)ethyl)glycyl group and maleate salt distinguishes it from other phenothiazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
100770-17-0 |
|---|---|
Fórmula molecular |
C22H25N3O5S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
YZNQXKVXAWSXRO-BTJKTKAUSA-N |
SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Sinónimos |
(beta-Dimethylaminoethyl)aminoacetyl-10-phenothiazine maleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium chloride](/img/structure/B217509.png)
![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)








